4-Bromo-2-chloro-5-methoxybenzoic acid 4-Bromo-2-chloro-5-methoxybenzoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15743530
InChI: InChI=1S/C8H6BrClO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H,11,12)
SMILES:
Molecular Formula: C8H6BrClO3
Molecular Weight: 265.49 g/mol

4-Bromo-2-chloro-5-methoxybenzoic acid

CAS No.:

Cat. No.: VC15743530

Molecular Formula: C8H6BrClO3

Molecular Weight: 265.49 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-chloro-5-methoxybenzoic acid -

Specification

Molecular Formula C8H6BrClO3
Molecular Weight 265.49 g/mol
IUPAC Name 4-bromo-2-chloro-5-methoxybenzoic acid
Standard InChI InChI=1S/C8H6BrClO3/c1-13-7-2-4(8(11)12)6(10)3-5(7)9/h2-3H,1H3,(H,11,12)
Standard InChI Key VWIFLMFFWCDACB-UHFFFAOYSA-N
Canonical SMILES COC1=C(C=C(C(=C1)C(=O)O)Cl)Br

Introduction

Structural and Physicochemical Properties

4-Bromo-2-chloro-5-methoxybenzoic acid belongs to the benzoic acid derivative family, with the molecular formula C₈H₆BrClO₃ and a molecular weight of 265.488 g/mol . Key physicochemical parameters include:

PropertyValue
Density1.7 ± 0.1 g/cm³
Boiling Point363.0 ± 42.0 °C (760 mmHg)
Flash Point173.3 ± 27.9 °C
LogP (Partition Coefficient)3.19
Vapor Pressure0.0 ± 0.9 mmHg (25°C)
Refractive Index1.596

The compound’s planar aromatic core facilitates π-π stacking interactions, while the electron-withdrawing bromine and chlorine substituents enhance electrophilic substitution reactivity . The methoxy group at the 5-position introduces steric and electronic effects that influence solubility and derivatization potential.

Synthetic Methodologies

Bromination of m-Methoxybenzoic Acid

The most efficient route to 4-bromo-2-chloro-5-methoxybenzoic acid involves bromination of m-methoxybenzoic acid in halogenated hydrocarbon solvents. A patented method achieves this via:

  • Dissolving m-methoxybenzoic acid in chloroform or dichloromethane.

  • Adding brominating agents (e.g., N-bromosuccinimide or bromine) with red phosphorus as an initiator.

  • Catalyzing the reaction with sulfuric acid and cocatalysts (e.g., potassium bromate) .

Optimized Conditions:

  • Solvent: Chloroform (70 g per 15.2 g substrate).

  • Temperature: 25–30°C.

  • Reagents: N-bromosuccinimide (21.36 g, 0.12 mol), red phosphorus (1.48 g), potassium bromate (1.67 g).

  • Yield: 92.7% with 99.2% purity after recrystallization in methanol .

Comparative studies show that bromine-based protocols yield lower purity (83%, 98.5%) due to byproduct formation, whereas N-bromosuccinimide minimizes side reactions .

Alternative Pathways

While direct synthesis from m-methoxybenzoic acid dominates, related compounds like 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid are synthesized via nitration, hydrogenation, and diazotization of dimethyl terephthalate . Though structurally distinct, these methods highlight the versatility of brominated benzoic acids in multistep syntheses.

Applications and Derivative Chemistry

Pharmaceutical Intermediate

4-Bromo-2-chloro-5-methoxybenzoic acid serves as a precursor to sodium-glucose cotransporter-2 (SGLT2) inhibitors, a drug class for diabetes therapy . Its halogen and methoxy groups enable selective functionalization:

  • Bromine: Participates in Suzuki couplings to introduce aryl groups.

  • Chlorine: Undergo nucleophilic aromatic substitution with amines or thiols.

  • Carboxylic Acid: Forms amides or esters for prodrug development .

Material Science

The compound’s high thermal stability (boiling point >360°C) makes it suitable for heat-resistant polymers. Its low vapor pressure (0.0 mmHg at 25°C) further supports applications in coatings and adhesives .

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